6-Hydrazinylbenzo[d]thiazole
Description
Contextual Significance of the Benzo[d]thiazole Core in Heterocyclic Chemistry
The inherent chemical versatility of the benzo[d]thiazole core has driven extensive research, leading to its incorporation into a wide array of pharmacologically active agents. tandfonline.comresearchgate.net Compounds containing this scaffold have demonstrated a broad spectrum of medicinal properties, including antimicrobial, antitumor, anti-inflammatory, anticonvulsant, and antiviral activities. tandfonline.comjchemrev.com Beyond medicine, its stable, planar, and electron-rich nature makes it a valuable building block in material science, particularly in the development of functional materials like organic light-emitting diodes (OLEDs). smolecule.com
Role of the Hydrazine (B178648) Moiety as a Versatile Chemical Synthon
The hydrazine moiety (-NHNH2) is a highly reactive and versatile functional group that serves as a valuable synthon in organic synthesis. nih.gov Its utility stems from the presence of two nucleophilic nitrogen atoms, which can readily participate in a variety of chemical transformations. smolecule.comresearchgate.net One of the most common applications of the hydrazine group is in condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. researchgate.netnih.gov These hydrazones are important intermediates themselves, often used in the synthesis of more complex heterocyclic systems. nih.gov
The hydrazine group can also undergo nucleophilic substitution reactions, allowing for the attachment of various substituents to its nitrogen atoms. smolecule.com Furthermore, it can be used as a precursor for introducing other functional groups or for constructing larger molecular frameworks, including various nitrogen-containing heterocycles. nih.govresearchgate.net This reactivity makes hydrazine-containing compounds, such as 6-Hydrazinylbenzo[d]thiazole, powerful intermediates for creating diverse libraries of new molecules for applications in drug discovery and material science. nih.govnih.gov
Overview of this compound within Contemporary Organic and Material Science Literature
This compound is a specific derivative of the benzothiazole (B30560) family, distinguished by the presence of a hydrazine group at the 6-position of the benzothiazole ring system.
The synthesis of this compound is not widely detailed in dedicated publications, but its preparation can be inferred from established methods for analogous compounds. A common and efficient route to prepare hydrazinylbenzothiazoles involves the diazotization of the corresponding aminobenzothiazole precursor, followed by a reduction step. nih.gov In this case, the synthesis would commence with 6-aminobenzo[d]thiazole. bldpharm.comresearchgate.net This starting material is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. Subsequent reduction of this intermediate, often using reagents like stannous chloride or sodium sulfite, yields the target this compound. An alternative, though sometimes lower-yielding, method involves the direct reaction of a 2-substituted benzothiazole with hydrazine hydrate (B1144303). niscpr.res.inresearchgate.net
As a chemical entity, this compound combines the features of the stable benzothiazole core with the reactive hydrazine synthon. This structure makes it a valuable intermediate. The hydrazine group can be readily converted into hydrazones, which are themselves precursors for other heterocyclic structures like pyrazoles. researchgate.netnih.gov The benzothiazole portion of the molecule provides a rigid, aromatic platform that can be further functionalized. While specific research on this compound is limited, its structural analogues have been investigated for various applications. For instance, derivatives of 2-hydrazinylbenzothiazole have been used to create compounds with antitubercular and anticancer activity, and as fluorescent receptors for metal ions. niscpr.res.in Similarly, the unique electronic properties of the benzothiazole ring suggest potential for its use in developing novel functional materials. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-6-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-10-5-1-2-6-7(3-5)11-4-9-6/h1-4,10H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBADNCPPCCTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Chemistry of 6 Hydrazinylbenzo D Thiazole
Established Synthetic Routes to 6-Hydrazinylbenzo[d]thiazole and its Substituted Analogs
The primary and most established route for the synthesis of hydrazinyl-substituted benzothiazoles involves the reaction of a corresponding amino-substituted benzothiazole (B30560) with a hydrazine (B178648) derivative. This approach is modular, allowing for the preparation of a variety of substituted analogs by starting with appropriately functionalized precursors.
Preparations from Benzo[d]thiazol-2-amines and Hydrazine Derivatives
The synthesis of 6-substituted 2-hydrazinylbenzothiazoles is commonly achieved through the hydrazinolysis of the corresponding 2-aminobenzothiazoles. nih.gov This reaction typically involves heating the 2-aminobenzothiazole (B30445) derivative with hydrazine hydrate (B1144303). nih.gov
For instance, the synthesis of 2-hydrazino-6-methylbenzothiazole is accomplished by refluxing 2-amino-6-methylbenzothiazole (B160888) with hydrazine hydrate in ethylene (B1197577) glycol. nih.gov The reaction proceeds over several hours, and upon cooling, the product precipitates and can be isolated by filtration. nih.gov This general methodology can be adapted for the synthesis of this compound, starting from 6-aminobenzo[d]thiazole.
The reaction mechanism involves the nucleophilic attack of hydrazine on the 2-position of the benzothiazole ring, leading to the displacement of the amino group. The reaction is often facilitated by the use of an acid catalyst, such as concentrated hydrochloric acid. ekb.eg
A series of novel 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives have been synthesized by first preparing 2-hydrazino-6-fluorobenzothiazole and then refluxing it with various substituted acetophenones. ekb.eg
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the synthesis of hydrazinylbenzothiazoles is influenced by several factors, including the choice of reagents, reaction temperature, and the use of catalysts. The reaction of 2-aminobenzothiazoles with hydrazine hydrate is a key step, and its optimization is crucial for achieving high yields.
The use of an excess of hydrazine hydrate is common to drive the reaction to completion. The addition of a catalytic amount of a strong acid, such as hydrochloric acid, has been shown to be beneficial for the reaction. ekb.eg The temperature of the reaction is also a critical parameter, with reflux conditions typically employed to ensure a sufficient reaction rate. nih.gov
The choice of the starting material is also a key aspect of reagent selection. For the synthesis of this compound, the precursor 6-aminobenzo[d]thiazole is required. This precursor can be synthesized from p-phenylenediamine (B122844) through cyclization with a thiocyanate (B1210189) source.
Solvent Effects and Reaction Efficiency Improvements
The choice of solvent can have a significant impact on the efficiency and environmental footprint of the synthesis. Traditionally, high-boiling solvents like ethylene glycol have been used for the reaction of aminobenzothiazoles with hydrazine hydrate. nih.gov While effective, ethylene glycol presents challenges in terms of removal and environmental concerns, especially for larger-scale synthesis.
To address these issues, alternative, more environmentally friendly solvents have been investigated. An improved method for the preparation of 2-hydrazinylbenzo[d]thiazoles has been developed using water as the solvent. uokerbala.edu.iq This approach is not only more sustainable but also simplifies the work-up procedure. The reaction in water, carried out in the presence of hydrochloric acid, has been shown to be a cost-effective and viable alternative to the use of ethylene glycol. uokerbala.edu.iq
The efficiency of the reaction can also be enhanced by the use of microwave irradiation, which can significantly reduce reaction times and improve yields in some cases.
Scalable Synthesis and Process Chemistry Considerations
For the large-scale production of this compound, several process chemistry considerations must be taken into account to ensure safety, efficiency, and cost-effectiveness. The use of ethylene glycol as a solvent, while effective at the lab scale, is less desirable for industrial production due to its high boiling point and potential for environmental impact. uokerbala.edu.iq The adoption of water as a solvent represents a significant improvement in the process chemistry, making the synthesis more amenable to scale-up. uokerbala.edu.iq
Other considerations for scalable synthesis include:
Reagent stoichiometry: Optimizing the ratio of reactants to minimize waste and maximize yield.
Reaction monitoring: Implementing analytical techniques to track the progress of the reaction and ensure its completion.
Product isolation and purification: Developing efficient and scalable methods for isolating and purifying the final product to the required specifications.
Waste management: Establishing procedures for the safe disposal or recycling of byproducts and solvents.
Precursor Compound Synthesis and Characterization
The synthesis of this compound is dependent on the availability of the key precursor, 6-aminobenzo[d]thiazole. This compound can be prepared through the cyclization of a substituted aniline (B41778) with a source of thiocyanate.
A general method for the synthesis of 2-aminobenzothiazoles involves the reaction of a corresponding aniline with ammonium (B1175870) thiocyanate in the presence of bromine and glacial acetic acid. nih.gov For the synthesis of 6-aminobenzo[d]thiazole, the starting material would be p-phenylenediamine. The reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes oxidative cyclization to form the benzothiazole ring.
Alternatively, 6-aminobenzothiazole (B108611) can be synthesized from 6-nitro-2-aminobenzothiazole through the reduction of the nitro group. nih.govmdpi.com This two-step process involves first the synthesis of the nitro-substituted benzothiazole, followed by its reduction using standard reducing agents such as tin(II) chloride or iron in acidic media. nih.gov
The characterization of the precursor compounds is essential to ensure their purity and identity before proceeding to the next synthetic step. Standard analytical techniques used for characterization include:
Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the chemical structure and connectivity of the atoms.
Infrared (IR) spectroscopy: To identify the functional groups present in the molecule.
Mass spectrometry (MS): To determine the molecular weight of the compound.
Melting point analysis: To assess the purity of the compound.
Derivatization Chemistry and Construction of Complex Chemical Scaffolds
Condensation Reactions with Carbonyl Compounds
The condensation of hydrazine (B178648) derivatives with aldehydes and ketones is a fundamental and high-yield method for forming stable hydrazone linkages (C=N-NH). researchgate.net This reaction is a cornerstone in the derivatization of 6-Hydrazinylbenzo[d]thiazole.
The reaction between the terminal nitrogen of the hydrazinyl group in this compound and the electrophilic carbon of an aldehyde or ketone readily forms this compound-derived hydrazones. This condensation is typically carried out in an alcoholic solvent, such as ethanol (B145695), and is often catalyzed by a few drops of a strong acid like glacial acetic acid or sulfuric acid to accelerate the reaction. researchgate.netnih.govmdpi.com The reaction mixture is usually heated under reflux for several hours to ensure completion. nih.gov The formation of the hydrazone is confirmed spectroscopically by the appearance of a characteristic imine group (–N=CH–) signal in IR and ¹H NMR spectra. nih.gov
The general reaction scheme is as follows: this compound + R-CHO/R-CO-R' → (E/Z)-N'-(alkylene/arylidene)- nih.govnih.govbenzothiazol-6-yl-hydrazone
This straightforward synthesis allows for the introduction of a wide variety of substituents (R groups) into the final molecule, making it a key strategy in combinatorial chemistry and drug discovery programs. nih.govmdpi.com
The electronic and steric properties of the substituents on the reacting aldehyde or ketone significantly influence the rate of hydrazone formation and the properties of the resulting product.
Electronic Effects:
Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on an aromatic aldehyde generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. This typically leads to faster reaction rates. nih.gov For instance, 4-nitrobenzaldehyde (B150856) reacts significantly faster than benzaldehyde. nih.gov Studies on similar benzothiazole (B30560) hydrazones have shown that the presence of electron-withdrawing groups can enhance biological activities. nih.gov
Electron-donating groups (e.g., -OH, -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction rate. nih.gov 4-methoxybenzaldehyde (B44291) is noted to be a particularly slow-reacting compound in hydrazone formation. nih.gov However, these groups have been found to be favorable for certain biological activities in the resulting hydrazones. nih.gov
Steric Effects:
Steric hindrance around the carbonyl group can impede the approach of the nucleophilic hydrazine, thereby slowing the reaction. For example, aliphatic aldehydes like butyraldehyde (B50154) tend to react much faster than aromatic aldehydes such as benzaldehyde, partly because the conjugation in aryl systems is disrupted upon forming the tetrahedral intermediate. nih.gov
The table below summarizes the influence of various substituents on hydrazone formation.
| Substituent Type on Carbonyl Compound | Example | Effect on Reaction Rate | Reference |
| Electron-Withdrawing | 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde | Increases rate | nih.gov |
| Electron-Donating | 4-Methoxybenzaldehyde, 4-Hydroxybenzaldehyde | Decreases rate | nih.govnih.gov |
| Aliphatic (less steric hindrance) | Butyraldehyde | Significantly increases rate compared to aryl aldehydes | nih.gov |
| Heterocyclic | Pyridoxal | Can accelerate rate, especially with ortho-substitution | nih.gov |
Annulation and Cyclization Reactions for Fused Heterocyclic Systems
The bifunctional nature of this compound, containing both a nucleophilic hydrazine group and an aromatic ring system, makes it an excellent precursor for annulation and cyclization reactions to construct fused heterocyclic scaffolds.
Pyrazole (B372694) rings, which are five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized by the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.gov In the case of this compound, its reaction with various 1,3-diketones or related synthons leads to the formation of N-substituted pyrazole derivatives where the benzothiazole moiety is attached to one of the pyrazole's nitrogen atoms. nih.govresearchgate.net
A notable application of this chemistry is the synthesis of benzothiazolylindenopyrazoles. This is achieved by refluxing 2-hydrazinylbenzo[d]thiazole derivatives with 2-aroyl-1H-indene-1,3(2H)-diones in a solvent system of ethanol and glacial acetic acid. researchgate.netresearchgate.net This reaction constructs a complex indenopyrazole system linked to the benzothiazole core, demonstrating a powerful method for generating intricate molecular frameworks. researchgate.netresearchgate.net
The general reaction pathway is illustrated below:
| Reactants | Product | Reaction Conditions | Reference |
| This compound + 1,3-Diketone (e.g., Acetylacetone) | 6-(3,5-Dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole | Reflux in ethanol with acid catalyst | nih.gov |
| 2-Hydrazinyl-6-substituted-benzo[d]thiazole + 2-(substituted-benzoyl)-(1H)-indene-1,3(2H)-dione | Benzothiazolylindenopyrazole derivative | Reflux in ethanol and glacial acetic acid | researchgate.netresearchgate.net |
Triazoles, five-membered rings containing three nitrogen atoms, can be integrated with the benzo[d]thiazole system. One common synthetic route to 1,2,4-triazole (B32235) rings involves the reaction of hydrazines with one-carbon synthons. For example, reacting this compound with formic acid would lead to an intermediate that can be cyclized to form a triazolo[4,3-a]benzothiazole derivative.
Another powerful method for synthesizing 1,2,3-triazoles is the 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, often catalyzed by copper(I). nih.gov While this does not directly involve the hydrazine group for the ring formation, derivatives of benzothiazole are often used as one of the components. For instance, a benzothiazole moiety can be attached to an alkyne or an azide, which then undergoes cycloaddition to form a 1,2,3-triazole-based benzothiazole derivative. nih.gov This "click chemistry" approach is highly efficient and regioselective, yielding 1,4-disubstituted-1,2,3-triazoles. nih.gov
The versatile reactivity of the hydrazinyl group allows for its incorporation into a variety of other heterocyclic rings. The hydrazones derived from this compound are valuable intermediates for these transformations. mdpi.com
Thiazole (B1198619) Derivatives: Hydrazones can react with α-haloketones or thioglycolic acid to form substituted thiazole and thiazolidinone rings, respectively. These reactions expand the heterocyclic system by building a new sulfur- and nitrogen-containing ring. mdpi.comnih.gov
Reaction with Anhydrides: 2-hydrazinylbenzo[d]thiazole can react with anhydrides, such as maleic anhydride (B1165640), in a solvent like DMF. This reaction initially forms an open-chain acid derivative, (Z)-4-(2-(benzo[d]thiazol-2-yl)hydrazinyl)-4-oxobut-2-enoic acid, which can be a precursor for further cyclization or polymerization. researchgate.net
These cyclization strategies highlight the utility of this compound as a building block for creating a library of complex heterocyclic compounds with potential applications in materials science and medicinal chemistry.
Multi-component Reactions Employing this compound as a Core Building Block
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. This compound has proven to be a valuable synthon in such reactions for the construction of fused heterocyclic systems.
One notable example is the synthesis of benzothiazolyl-substituted indenopyrazoles. In a one-pot, three-component reaction, 6-substituted-2-hydrazinylbenzo[d]thiazoles react with 2-(substituted benzoyl)-1H-indene-1,3(2H)-diones to afford a series of novel benzothiazolylindenopyrazoles. This reaction proceeds by the initial condensation of the hydrazinyl group with one of the keto groups of the indene-1,3-dione, followed by an intramolecular cyclization to form the pyrazole ring. The reaction is typically carried out in a suitable solvent such as ethanol, often with a catalytic amount of acid.
The general scheme for this reaction is as follows:
Reaction of 6-substituted-2-hydrazinylbenzo[d]thiazole with 2-(substituted benzoyl)-1H-indene-1,3(2H)-dione to form benzothiazolylindenopyrazoles.
This methodology allows for the generation of a library of compounds with diverse substituents on both the benzothiazole and the indenopyrazole moieties, providing a platform for the exploration of their structure-activity relationships.
Furthermore, the hydrazinyl moiety of this compound can participate in the formation of other fused heterocyclic systems. For instance, its reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazoline-fused benzothiazoles. Similarly, condensation with β-dicarbonyl compounds can yield pyrazole-fused benzothiazoles. These reactions highlight the utility of this compound as a versatile precursor for generating molecular complexity through MCRs.
Rational Design of Chemically Diverse Derivatives via Moiety Transformation
The rational design of novel molecules with specific biological activities or material properties often involves the strategic modification of a core scaffold. This compound provides a versatile platform for such moiety transformations, allowing for the systematic alteration of its physicochemical and pharmacological properties.
A common and effective moiety transformation is the conversion of the hydrazinyl group into a hydrazone. This is typically achieved through the condensation reaction of this compound with a wide variety of aldehydes and ketones. For example, a series of novel benzo[d]thiazole-hydrazone analogues were synthesized by reacting 2-hydrazinyl-7-methylbenzo[d]thiazole with various aromatic and heteroaromatic aldehydes. This reaction is generally straightforward, proceeding under mild conditions, often with catalytic amounts of acid.
The resulting hydrazones possess the general structure:
General structure of benzo[d]thiazole-hydrazone derivatives.
The introduction of different aldehyde or ketone moieties allows for the fine-tuning of properties such as lipophilicity, electronic effects, and steric bulk, which can significantly impact biological activity. For instance, the rational design of benzylidenehydrazinyl-substituted thiazole derivatives has led to the discovery of potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an important therapeutic target.
Beyond hydrazone formation, the hydrazinyl group can be utilized to construct other important heterocyclic rings. For example, cyclocondensation reactions with α-haloketones can lead to the formation of thiazolo[3,2-b]triazole derivatives. This transformation involves the initial formation of a hydrazone-like intermediate, followed by an intramolecular nucleophilic substitution to form the fused triazole ring.
Moreover, the benzothiazole ring itself can be a site for further functionalization, although transformations of the hydrazinyl moiety are more common for generating chemical diversity. The rational design of kinase inhibitors, for example, often involves the introduction of specific substituents on the aromatic ring to enhance binding affinity and selectivity. By combining moiety transformations at the hydrazinyl group with modifications on the benzothiazole nucleus, a vast chemical space can be explored, leading to the discovery of novel compounds with tailored properties.
The following table provides examples of derivatives synthesized from this compound and its analogues, showcasing the chemical diversity achievable through moiety transformation.
| Starting Material | Reagent | Resulting Derivative | Reference |
| 2-Hydrazinyl-7-methylbenzo[d]thiazole | Various Aldehydes | Benzo[d]thiazole-hydrazone analogues | |
| 6-Substituted-2-hydrazinylbenzo[d]thiazole | 2-(Substituted benzoyl)-1H-indene-1,3(2H)-dione | Benzothiazolylindenopyrazoles | |
| Thiazole derivative | Benzylidenehydrazine | Benzylidenehydrazinyl-substituted thiazole | |
| 3-Mercaptotriazole | α-Bromodiketones | Thiazolo[3,2-b]triazoles |
Advanced Spectroscopic and Structural Characterization Techniques
Single-Crystal X-Ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, bond lengths, bond angles, and intermolecular interactions, offering critical insights into the solid-state structure of a compound. Although specific crystallographic data for 6-Hydrazinylbenzo[d]thiazole is not extensively documented in publicly available literature, significant understanding can be gleaned from the analysis of closely related and structurally analogous benzothiazole (B30560) derivatives.
Elucidation of Solid-State Molecular Conformations
The molecular conformation of hydrazinylbenzothiazole derivatives in the solid state is significantly influenced by the inherent planarity of the benzothiazole ring system and the rotational freedom around the C-N and N-N bonds of the hydrazinyl substituent.
The core benzothiazole moiety, consisting of a fused benzene (B151609) and thiazole (B1198619) ring, typically maintains a high degree of planarity. However, the hydrazinyl group often exhibits a slight deviation from this plane. In crystallographic studies of analogous compounds, such as 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine, the dihedral angle between the benzothiazole ring system and the plane of the hydrazine (B178648) group has been observed to be in the range of 7.16 to 8.71 degrees. smolecule.com This slight twist is a common feature, arising from a balance between electronic effects, such as conjugation, and steric factors.
The torsion angles involving the hydrazine group are key parameters in defining its orientation relative to the heterocyclic core. For instance, the N-N-C-N and N-N-C-S torsion angles in related structures are found to be approximately 170-173 degrees and -7 to -10 degrees, respectively. smolecule.com These values indicate a conformation where the terminal amino group of the hydrazine is positioned away from the sulfur atom of the thiazole ring.
Based on the analysis of these related structures, the solid-state conformation of this compound is anticipated to feature a largely planar benzothiazole ring system with the hydrazinyl group slightly out of plane. The specific bond lengths and angles within the benzothiazole core are expected to be consistent with those of other benzothiazole derivatives.
Table 1: Predicted Torsion Angles for this compound Based on Analogous Compounds
| Torsion Angle | Predicted Range (degrees) |
|---|---|
| N-N-C-N | 170 - 173 |
| N-N-C-S | -7 - -10 |
| Dihedral Angle (Benzothiazole Ring and Hydrazine Group) | 7 - 9 |
Data extrapolated from crystallographic studies of structurally related hydrazinylbenzothiazole derivatives. smolecule.com
Characterization of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These non-covalent forces are fundamental to the stability and physical properties of the crystalline solid. For this compound, the presence of the hydrazinyl group and the aromatic benzothiazole system provides multiple sites for significant intermolecular interactions, including hydrogen bonding and π-π stacking.
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Description | Potential Groups Involved |
|---|---|---|
| Hydrogen Bonding | Strong directional interaction between a hydrogen atom and an electronegative atom. | N-H (donor) and N (acceptor) of the hydrazinyl group. |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Benzothiazole rings of adjacent molecules. |
| C-H···π Interactions | Weak hydrogen bond between a C-H group and a π system. | Aromatic C-H bonds and the benzothiazole ring. |
Computational Chemistry and Theoretical Investigations of 6 Hydrazinylbenzo D Thiazole Systems
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a primary method in quantum chemistry for predicting the physicochemical properties of molecules. nih.gov It is widely used to determine electronic and structural characteristics by validating molecular structures and interatomic potentials through ab initio calculations. nih.govresearchgate.net For the 6-Hydrazinylbenzo[d]thiazole system, DFT calculations are typically performed using specific functionals, such as B3LYP or B3PW91, combined with basis sets like 6-311G(d,p) or 6-31G(d,p), to achieve a balance between accuracy and computational cost. mdpi.comkbhgroup.in
The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. mdpi.com For derivatives of 2-hydrazinylthiazole, DFT has been successfully used to optimize molecular geometries, showing good agreement with experimental data where available. kbhgroup.inresearchgate.net
Conformational analysis is essential for flexible molecules like this compound, which has a rotatable hydrazinyl group. DFT calculations can identify different possible conformers and determine their relative stabilities. For instance, studies on related hydrazones have shown that different conformations can arise depending on the orientation of heteroatoms in adjacent rings, and DFT can accurately predict the most stable conformer. lookchem.com The optimized geometrical parameters provide a solid foundation for all subsequent property calculations.
Table 1: Selected Optimized Geometrical Parameters for a Benzothiazole (B30560) Hydrazone System (Illustrative) Data based on findings for related structures. kbhgroup.in
| Parameter | Bond | Calculated Value |
| Bond Lengths | C=N (imine) | 1.28 - 1.30 Å |
| N-N (hydrazine) | 1.35 Å | |
| N-H (hydrazine) | 1.01 Å | |
| C-S (thiazole) | 1.74 - 1.76 Å | |
| Bond Angles | C-N-N (hydrazine) | 115° - 120° |
| N-N-H (hydrazine) | 110° - 115° | |
| Dihedral Angles | C-C-N-N | ~180° (for planarity) |
Frontier Molecular Orbital (FMO) analysis is a critical tool for understanding the chemical reactivity, stability, and electronic properties of a molecule. nih.gov The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.com The HOMO acts as the electron donor, and its energy level is related to the molecule's ionization potential and susceptibility to electrophilic attack. nih.gov Conversely, the LUMO serves as the electron acceptor, and its energy indicates the electron affinity and reactivity towards nucleophiles. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov In contrast, a small energy gap suggests the molecule is more reactive and prone to intramolecular charge transfer (ICT). kbhgroup.inresearchgate.net For thiazole-based hydrazones, the distribution of electron density in the HOMO is often concentrated on the hydrazone and thiazole (B1198619) moieties, while the LUMO density may be located over acceptor groups. nih.gov
Table 2: Frontier Molecular Orbital Properties (Illustrative) Values are hypothetical based on typical ranges for similar compounds. nih.gov
| Parameter | Energy (eV) |
| EHOMO | -6.20 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.05 |
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular charge transfer (ICT), conjugative and hyperconjugative interactions, and delocalization of electron density within a molecule. nih.govnih.gov It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.
Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Illustrative) Data represents typical interactions and stabilization energies found in similar heterocyclic systems. nih.gov
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N | π(C=N) | ~30-40 | Lone Pair Delocalization |
| π(C=C) | π(C=C) | ~20-25 | π-Conjugation |
| π(C=N) | π*(C=C) | ~15-20 | π-Conjugation |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. kbhgroup.indntb.gov.ua The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate areas of negative potential (high electron density), which are susceptible to electrophilic attack, while blue regions denote areas of positive potential (electron deficiency), which are favorable for nucleophilic attack. kbhgroup.in Green areas represent neutral potential.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules and predict their electronic absorption spectra (UV-Visible spectra). kbhgroup.in This analysis provides information on absorption energies, maximum absorption wavelengths (λmax), and the oscillator strength (f) of electronic transitions, which corresponds to the intensity of the absorption peak. researchgate.netdntb.gov.ua
By calculating the electronic transitions, TD-DFT can identify which molecular orbitals are involved. For many organic chromophores, the most significant low-energy transition corresponds to the promotion of an electron from the HOMO to the LUMO (H → L). nih.gov The calculated absorption spectra can be compared with experimental data to validate the computational method. kbhgroup.in For thiazole-based hydrazones, TD-DFT calculations have successfully predicted their absorption ranges and have shown how substitutions on the molecular framework can influence the absorption wavelength, often leading to a bathochromic (red) shift. nih.gov
Table 4: Calculated Electronic Transition Properties via TD-DFT (Illustrative) Data based on typical findings for related thiazole hydrazones. nih.gov
| Transition | λmax (nm) | Transition Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | ~340 | ~3.65 | > 0.5 | HOMO → LUMO (~95%) |
| S0 → S2 | ~290 | ~4.27 | > 0.1 | HOMO-1 → LUMO (~80%) |
Global Reactivity Descriptors and Quantum Chemical Indices
Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These quantum chemical indices are calculated using the energies of the HOMO and LUMO within the framework of conceptual DFT.
Key descriptors include:
Chemical Potential (μ): Represents the tendency of electrons to escape from the system. nih.gov
Electronegativity (χ): The power of a molecule to attract electrons (χ = -μ). nih.gov
Global Hardness (η): Measures the resistance to change in the electron distribution. It is related to the HOMO-LUMO gap (η ≈ (ELUMO - EHOMO)/2). nih.gov Hard molecules have a large energy gap and are less reactive. nih.gov
Global Softness (σ): The reciprocal of hardness (σ = 1/η). Soft molecules have a small energy gap and are more reactive. nih.gov
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.govresearchgate.net
These parameters are invaluable for comparing the reactivity of different molecules within a series. For instance, a compound with a lower hardness value and higher softness value is predicted to be more chemically reactive. nih.govresearchgate.net
Table 5: Global Reactivity Descriptors (Illustrative) Calculated from the HOMO/LUMO values in Table 2.
| Descriptor | Formula | Calculated Value (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.175 |
| Electronegativity (χ) | -μ | 4.175 |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.025 |
| Global Softness (σ) | 1 / η | 0.494 |
| Electrophilicity Index (ω) | μ2 / (2η) | 4.30 |
Computational Prediction of Non-Linear Optical (NLO) Properties
Density Functional Theory (DFT) is a primary computational tool for predicting NLO properties. nih.gov Functionals like B3LYP and B3PW91, combined with basis sets such as 6-311G(d,p), are commonly employed to calculate the electronic and structural properties of these molecules. nih.gov The key parameters in determining a molecule's NLO response are the polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. A significant NLO response is often associated with a small HOMO-LUMO energy gap, which facilitates intramolecular charge transfer (ICT). nih.gov
The presence of a hydrazone or hydrazinyl moiety in thiazole-based compounds is known to enhance molecular non-linearity. This is attributed to the strong push-pull mechanism of electron-donating and -withdrawing groups, where the hydrazone backbone can act as an efficient electron transmitter. nih.gov For instance, in a computational study on 2-amino-6-ethoxy benzothiazolium diphenylacetate, the static isotropic polarizability, anisotropic linear polarizability, and third-order NLO polarizability were calculated using the TD-M06-2X method. researchgate.net These calculations are fundamental in predicting the potential of such compounds in NLO applications. researchgate.net
Below is a table of calculated NLO properties for a related compound, 2-amino-6-ethoxy benzothiazolium diphenylacetate, which illustrates the type of data generated in such computational studies.
| NLO Property | Calculated Value (esu) |
|---|---|
| Static Isotropic Linear Polarizability (α) | 42.33 × 10-24 |
| Anisotropic Linear Polarizability (Δα) | 24.27 × 10-24 |
| Third-Order NLO Polarizability (γ) | 18.95 × 10-36 |
Data sourced from a computational study on 2-amino-6-ethoxy benzothiazolium diphenylacetate. researchgate.net
In Silico Studies of Chemical Binding Patterns (excluding explicit biological mechanisms)
In silico methods are instrumental in elucidating the potential non-covalent interactions of this compound, providing a foundational understanding of its chemical binding behavior. These studies, while often conducted in the context of biological targets, reveal fundamental interaction patterns dictated by the molecule's electronic and structural features.
Molecular docking simulations are a primary tool for investigating these interactions. Such studies on benzothiazole-hydrazone analogues have identified key binding patterns. nih.gov The hydrazinyl group, with its hydrogen bond donors (-NH₂) and acceptor (-N-), is capable of forming strong hydrogen bonds. The benzothiazole ring system, being aromatic, can participate in π-π stacking and hydrophobic interactions.
Molecular Electrostatic Potential (MEP) maps are another valuable computational tool for predicting chemical reactivity and binding sites. researchgate.net For hydrazone derivatives, MEP maps typically show electron-rich regions (negative potential), often localized on nitrogen and oxygen atoms, which are susceptible to electrophilic attack and are key sites for hydrogen bonding. researchgate.net Conversely, electron-poor regions (positive potential) are associated with hydrogen atoms, particularly those of the hydrazinyl group, indicating their role as hydrogen bond donors. researchgate.net
The types of non-covalent interactions that can be predicted for this compound based on its structure and computational studies of similar molecules are summarized in the table below.
| Structural Moiety | Potential Non-Covalent Interaction | Description |
|---|---|---|
| Hydrazinyl Group (-NHNH₂) | Hydrogen Bonding | The -NH₂ and -NH- groups can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. |
| Benzothiazole Ring | π-π Stacking | The aromatic rings can stack with other aromatic systems. |
| Benzothiazole Ring | Hydrophobic Interactions | The fused ring system provides a surface for interactions with non-polar entities. |
| Nitrogen and Sulfur Heteroatoms | Coordinate Bonds/Halogen Bonds | The lone pairs on the nitrogen and sulfur atoms can potentially interact with electrophilic centers or participate in halogen bonding. |
These in silico predictions of binding patterns are crucial for understanding the intrinsic chemical behavior of this compound and for the rational design of larger molecular systems where this compound may serve as a building block.
Coordination Chemistry and Metal Complexation of 6 Hydrazinylbenzo D Thiazole
Design and Synthesis of Metal-Organic Frameworks and Coordination Compounds
The design of coordination compounds involving 6-Hydrazinylbenzo[d]thiazole derivatives often focuses on the ligand's ability to act as a multidentate chelate, bridging metal centers to form mononuclear, binuclear, or polynuclear structures, including metal-organic frameworks (MOFs). The synthesis typically involves the reaction of the hydrazone ligand, derived from this compound, with a metal salt in a suitable solvent.
The synthesis of transition metal complexes with ligands derived from this compound is generally achieved through straightforward reaction pathways. Typically, a solution of the appropriate metal salt (e.g., chlorides, acetates, or nitrates) is added to a solution of the hydrazone ligand in a solvent like methanol (B129727) or ethanol (B145695). The reaction mixture is often heated under reflux to ensure completion.
Mn(II) Complexes : Mononuclear Mn(II) coordination compounds have been successfully synthesized by reacting manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O) with benzothiazole-based hydrazone ligands in methanol. consensus.appresearcher.life These reactions yield neutral complexes where the ligand coordinates to the Mn(II) core. consensus.app
Zn(II) Complexes : A variety of Zn(II) complexes have been prepared using hydrazone-based ligands. For instance, new Zn(II) complexes can be synthesized from the reaction of zinc(II) salts with hydrazone ligands derived from compounds like 2-acetylthiazole. nih.govbg.ac.rs The choice of zinc salt and reaction conditions can influence the final geometry of the complex, which can range from trigonal bipyramidal to square pyramidal or octahedral. bg.ac.rs
Cu(II) Complexes : The reaction of Cu(II) salts, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), with benzothiazole-related hydrazone ligands in ethanol can yield novel complexes. nih.gov In some cases, unexpected rearrangements, such as Cu(II)-mediated hydrolysis and cyclization of the ligand, can occur during complexation, leading to intricate structures like trinuclear copper complexes. nih.gov
The resulting solid complexes are typically isolated by filtration, washed with the solvent, and dried. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate. nih.gov
Ligands derived from this compound are versatile and can adopt several binding modes, which in turn dictates the coordination geometry of the resulting metal complex. The specific mode of coordination is influenced by the reaction conditions, the nature of the metal ion, and the substituents on the ligand.
Hydrazone ligands can coordinate to metal ions in two tautomeric forms: the keto form and the enol form. In the keto form, coordination often occurs through the azomethine nitrogen and the carbonyl oxygen. In the enol form, the ligand is deprotonated and coordinates through the azomethine nitrogen and the enolic oxygen.
Common coordination behaviors observed include:
Bidentate Coordination : The ligand coordinates to the metal center through two donor atoms, such as the azomethine nitrogen and a carbonyl oxygen. edu.krd
Tridentate Coordination : The ligand binds to the metal ion using three donor atoms. For example, in some Mn(II) and Zn(II) complexes, the hydrazone ligand acts as a monobasic tridentate NNN or ONO donor, coordinating via the nitrogen atoms of the thiazole (B1198619) ring, the imine group, and a pyridine (B92270) ring, or through two nitrogen and one oxygen atom. consensus.appresearchgate.netresearchgate.net
These binding modes lead to a variety of coordination geometries around the metal center.
| Metal Ion | Coordination Number | Observed Geometry | Reference(s) |
|---|---|---|---|
| Mn(II) | 6 | Distorted Octahedral | consensus.app |
| Zn(II) | 5 | Distorted Trigonal Bipyramidal, Square Pyramidal | nih.gov |
| Zn(II) | 6 | Octahedral | researchgate.netshd-pub.org.rs |
| Cu(II) | 5 | Distorted Square Pyramidal | nih.gov |
| Cu(II) | 4 | Nearly Square Planar | mdpi.com |
Spectroscopic Characterization of Coordination Complexes (e.g., UV-Vis)
Spectroscopic techniques are essential for characterizing the formation and properties of coordination complexes. UV-Visible spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion. The electronic absorption spectra of the complexes, typically recorded in solvents like DMSO or DMF, show distinct bands that can be assigned to different electronic transitions.
The UV-Vis spectra of the free hydrazone ligands usually exhibit absorption bands corresponding to π→π* transitions of the aromatic rings (benzothiazole) and the C=N chromophore, as well as n→π* transitions associated with the lone pair of electrons on the azomethine nitrogen atom. researchgate.netresearchgate.netmdpi.com
Upon complexation with a metal ion, several changes are typically observed in the UV-Vis spectrum:
Shift in Transitions : The π→π* and n→π* transition bands of the ligand often undergo a bathochromic (red shift) or hypsochromic (blue shift) shift. researchgate.net A shift in the n→π* band of the azomethine group is a strong indicator of its involvement in coordination to the metal ion.
New Bands : New bands may appear in the visible region of the spectrum, which are attributed to ligand-to-metal charge transfer (LMCT) transitions or d-d electronic transitions within the metal ion's d-orbitals.
These spectral changes provide compelling evidence for the formation of the metal complex.
Structural Elucidation of Metal Complexes (e.g., Single-Crystal X-ray Analysis)
Single-crystal X-ray diffraction is the most definitive method for the structural elucidation of metal complexes. It provides precise information about the molecular structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.
Studies on metal complexes with ligands structurally related to this compound have revealed diverse and interesting structures:
Zn(II) Complex : The single-crystal X-ray structure of a Zn(II) complex with a tridentate hydrazone-based ligand revealed a pentacoordinated zinc ion. The geometry was described as a distorted trigonal bipyramid, with the zinc atom coordinated to the thiazole nitrogen, azomethine nitrogen, and carbonyl oxygen atoms from the ligand, along with two thiocyanate (B1210189) ligands. nih.gov
Cu(II) Complex : The X-ray structure of a trinuclear Cu(II) complex showed two distinct coordination environments. One copper site was hexa-coordinated, while the other was penta-coordinated, best described as a distorted square pyramid. nih.gov
Mn(II) Complex : Structural analysis of a mononuclear Mn(II) compound confirmed that the ligand coordinates to the Mn(II) center as a tridentate mononegative NNN-donor, resulting in a distorted octahedral geometry around the metal ion. consensus.app
This technique is crucial for confirming the coordination modes of the ligand and understanding the precise arrangement of atoms within the complex, which is fundamental to correlating its structure with its physical and chemical properties.
Catalytic Applications of Derived Metal Complexes in Organic Transformations
Metal complexes derived from hydrazones, including those based on the benzothiazole (B30560) scaffold, have attracted considerable attention for their catalytic activity in various organic transformations. researchgate.netsemanticscholar.org The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating reactions.
Oxidation Reactions : Manganese complexes with thiazole-hydrazone ligands have been investigated as catalysts for olefin oxidation. consensus.appresearchgate.net Using oxidants like tert-butylhydroperoxide (TBHP) or H₂O₂, these complexes can effectively catalyze the conversion of olefins to other oxidized products. consensus.app Similarly, molybdenum(VI) complexes with thiazole-hydrazone ligands have been shown to be efficient reusable catalysts for the oxidation of primary alcohols and hydrocarbons. semanticscholar.org
Coupling Reactions : Zn(II) hydrazone complexes have been tested as potential catalysts for the ketone-amine-alkyne (KA²) coupling reaction. nih.govbg.ac.rs This reaction is significant for the synthesis of propargylamines, which are valuable intermediates in organic synthesis. bg.ac.rs
The catalytic efficiency of these complexes is often dependent on the nature of the metal ion, the coordination environment provided by the ligand, and the reaction conditions. The tunability of the ligand structure provides an opportunity to design catalysts with enhanced activity and selectivity for specific organic transformations.
Chemical Reactivity, Reaction Mechanisms, and Structure Property Relationships
Mechanistic Studies of 6-Hydrazinylbenzo[d]thiazole Transformations
The transformations of this compound and its analogs are primarily governed by the reactivity of the hydrazinyl moiety. Mechanistic studies reveal that this functional group readily participates in several key reactions, including condensation and cyclization, which are fundamental to the synthesis of a wide array of derivatives.
One of the most prevalent transformations is the condensation reaction with carbonyl compounds. The mechanism involves the nucleophilic attack of the terminal amino group (-NH₂) of the hydrazinyl moiety on the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically acid-catalyzed, protonating the carbonyl oxygen to increase its electrophilicity. The subsequent dehydration of the resulting intermediate yields a stable hydrazone, characterized by the formation of a C=N-NH- linkage (azomethine group). nih.govnih.gov This reaction is a cornerstone for creating diverse libraries of benzothiazole-hydrazone derivatives. nih.govekb.eg For instance, reacting 2-hydrazino-6-methylbenzothiazole with various substituted acetophenones in the presence of glacial acetic acid leads to the formation of hydrazone analogs. jyoungpharm.org
Another significant mechanistic pathway involves the initial formation of the hydrazinylbenzothiazole core itself. The synthesis of 2-hydrazinyl-substituted benzothiazoles often proceeds through the reaction of a corresponding 2-aminobenzothiazole (B30445) with hydrazine (B178648) hydrate (B1144303). nih.gov This transformation can be viewed as a nucleophilic substitution where the amino group is replaced by the hydrazine residue. nih.gov For example, 6-methoxy-2-hydrazinobenzothiazole is prepared by reacting 6-methoxy-2-aminobenzothiazole with hydrazine hydrate in ethylene (B1197577) glycol, facilitated by concentrated HCl. ekb.eg
Furthermore, the hydrazinyl group can act as a binucleophile in cyclization reactions to form new heterocyclic rings. When reacted with 1,3-dicarbonyl compounds or their equivalents, such as 2-(3-substitutedbenzoyl)-(1H)-indene-1,3(2H)-diones, the two nitrogen atoms of the hydrazinyl group can participate in a condensation-cyclization sequence to afford fused pyrazole (B372694) systems. researchgate.net This process involves the formation of two new C-N bonds, leading to complex heterocyclic structures like benzothiazolylindenopyrazoles. researchgate.net
Interactive Table: Key Transformations of Hydrazinylbenzo[d]thiazoles
| Starting Material | Reagent(s) | Conditions | Product Type | Reaction Mechanism | Reference |
|---|---|---|---|---|---|
| Hydrazinylbenzothiazole derivative | Aldehydes or Ketones | Reflux in ethanol (B145695) with catalytic glacial acetic acid | Hydrazone | Nucleophilic addition-elimination (Condensation) | nih.govjyoungpharm.org |
| 2-Aminobenzothiazole derivative | Hydrazine hydrate, conc. HCl | Reflux in ethylene glycol | 2-Hydrazinylbenzothiazole | Nucleophilic substitution | ekb.egnih.gov |
| 2-Hydrazinyl-6-substituted-benzo[d]thiazole | 1,3-Diones | Reflux in ethanol with glacial acetic acid | Pyrazole derivative | Condensation-Cyclization | researchgate.net |
Role of the Hydrazinyl Group in Nucleophilic and Electrophilic Reactions
The chemical behavior of this compound is dominated by the dual nature of the hydrazinyl group (-NH-NH₂). This group primarily functions as a potent nucleophile, which dictates its role in the majority of its characteristic reactions.
Nucleophilic Character: The nucleophilicity of the hydrazinyl group is centered on the terminal nitrogen atom (-NH₂), which possesses a lone pair of electrons. This makes it highly reactive towards electrophilic centers. The most prominent example of this is the formation of hydrazones through reaction with aldehydes and ketones. nih.govorganic-chemistry.org In this reaction, the terminal -NH₂ group acts as the nucleophile, attacking the carbonyl carbon. nih.gov This nucleophilic addition is the initial and rate-determining step in the acid-catalyzed condensation mechanism.
The hydrazinyl group as a whole can also act as a nucleophile in substitution reactions. For instance, in the synthesis of 2-hydrazinylbenzothiazoles from precursors like 2-aminobenzothiazoles, hydrazine hydrate serves as the incoming nucleophile that displaces the amino group. ekb.egnih.gov
Role in Electrophilic Reactions: While the hydrazinyl group itself is nucleophilic, it influences the electrophilic substitution reactions on the fused benzene (B151609) ring of the benzo[d]thiazole system. As a nitrogen-containing substituent, the hydrazinyl group is an activating group, meaning it increases the electron density of the aromatic ring through resonance and inductive effects. This makes the ring more susceptible to attack by electrophiles. It directs incoming electrophiles to the ortho and para positions relative to its point of attachment at C-6. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation would be expected to occur at the C-5 and C-7 positions of the benzothiazole (B30560) ring.
Influence of Substituents on the Benzo[d]thiazole Ring on Reactivity
Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH), increase the electron density on the benzothiazole ring system. This enhancement of electron density can increase the nucleophilicity of the hydrazinyl group, potentially accelerating reactions with electrophiles. For instance, studies on hydrazone derivatives have shown that the presence of EDGs on an associated phenyl ring favored certain biological inhibitory activities, which are a direct consequence of the molecule's electronic properties and reactivity. nih.gov
Conversely, electron-withdrawing groups, such as nitro (-NO₂), halides (-F, -Cl, -Br), or cyano (-CN), decrease the electron density of the benzothiazole ring. This can reduce the nucleophilicity of the hydrazinyl group. The presence of such groups has been linked to different biological outcomes; for example, EWGs on associated phenyl rings of benzothiazole-hydrazones favored anti-inflammatory activity. nih.gov The presence of groups like -NO₂, -Br, -OCH₃, and -Cl on the benzothiazole structure has been shown to enhance antimicrobial activities. jyoungpharm.org This indicates that the electronic modulation by these substituents directly impacts the molecule's interaction with biological targets. nih.gov
The position of the substituent is also critical. Substituents at the C-2 and C-6 positions of the benzothiazole ring are particularly noted for imparting a variety of biological activities, highlighting the importance of substitution patterns in designing molecules with specific properties.
Interactive Table: Effect of Substituents on Benzothiazole Derivatives
| Substituent Group | Electronic Nature | Observed Influence/Activity | Reference |
|---|---|---|---|
| -OH, -OCH₃ (on associated phenyl ring) | Electron-Donating (EDG) | Favored H⁺/K⁺ ATPase inhibitory activity | nih.gov |
| -F, -Cl, -Br, -NO₂ (on associated phenyl ring) | Electron-Withdrawing (EWG) | Favored anti-inflammatory activity | nih.gov |
| -NO₂, -Br, -OCH₃, -Cl (on the core structure) | Mixed EDG/EWG | Enhanced antibacterial and antifungal activities | jyoungpharm.org |
| Methyl (-CH₃) at C-7 | Electron-Donating (EDG) | Used as a scaffold for active anti-inflammatory and H⁺/K⁺ ATPase inhibitors | nih.gov |
Stability and Decomposition Pathways under Various Chemical Conditions
Specific studies detailing the comprehensive stability profile and decomposition pathways of this compound are not extensively documented in the literature. However, its stability can be inferred from the conditions under which it is synthesized and derivatized.
The compound demonstrates considerable stability under various synthetic conditions. For instance, the formation of its hydrazone derivatives often involves refluxing in solvents like ethanol or ethylene glycol for several hours, frequently in the presence of an acid catalyst like glacial acetic acid or hydrochloric acid. nih.govekb.egjyoungpharm.org The benzothiazole ring system is known for its aromaticity and general stability, and the successful isolation of products in good yields from these reactions indicates that the this compound core does not readily decompose under these moderately acidic and heated conditions.
Potential decomposition pathways can be postulated based on the general chemistry of hydrazine derivatives. Hydrazines are susceptible to oxidation, which could lead to the formation of diazene (B1210634) intermediates and subsequent nitrogen gas evolution, although specific oxidizing agents and conditions would be required. The N-N bond in the hydrazinyl group could also be a point of cleavage under certain reductive or harsh chemical conditions.
Furthermore, the common derivatives of this compound, the hydrazones, possess a potential pathway for decomposition via hydrolysis. The C=N bond of a hydrazone is susceptible to cleavage by water, especially under acidic or basic catalysis, which would reverse the formation reaction and lead to the decomposition of the hydrazone back into this compound and the corresponding aldehyde or ketone. This hydrolytic instability is a key consideration for the storage and handling of its hydrazone derivatives.
Emerging Research Directions and Future Perspectives in 6 Hydrazinylbenzo D Thiazole Chemistry
Advanced Catalytic Systems Based on 6-Hydrazinylbenzo[d]thiazole Derivatives
While the synthesis of benzothiazole (B30560) derivatives often employs catalytic systems, the development of catalysts based on this compound itself is a nascent field of investigation. The presence of multiple heteroatoms (nitrogen and sulfur) and the reactive hydrazinyl group in the this compound structure presents an opportunity for the design of novel ligands for transition metal catalysis. These derivatives could potentially coordinate with metal centers to form catalysts with unique steric and electronic properties, suitable for a range of organic transformations.
Future research may focus on synthesizing Schiff base derivatives by condensing the hydrazinyl group with various aldehydes and ketones. These Schiff bases can act as multidentate ligands, forming stable complexes with metals like copper, nickel, palladium, and ruthenium. Such catalytic systems could be explored for applications in cross-coupling reactions, hydrogenations, and asymmetric synthesis. The benzothiazole core can be systematically modified to tune the catalytic activity and selectivity of the resulting metal complexes.
Development of Novel Reagents and Intermediates for Complex Molecule Synthesis
The this compound scaffold is a valuable intermediate for the synthesis of more complex heterocyclic systems. The reactive hydrazinyl group serves as a key functional handle for elaboration into various cyclic and acyclic structures. For instance, it can be readily converted into hydrazones, pyrazoles, and other nitrogen-containing heterocycles.
Recent studies have demonstrated the utility of 2-hydrazinylbenzo[d]thiazole and its substituted analogs in constructing elaborate molecular frameworks. For example, the reaction of 2-hydrazinyl-6-substituted-benzo[d]thiazoles with 2-(3-substitutedbenzoyl)-(1H)-indene-1,3(2H)-diones yields complex benzothiazolylindenopyrazoles researchgate.net. Similarly, 2-hydrazinobenzothiazole (B1674376) has been used as a starting material to synthesize a series of new benzothiazole hydrazide derivatives researchgate.net. Furthermore, this compound has been utilized in the creation of carrier polymers by reacting it with maleic anhydride (B1165640) to form an acid which is then polymerized and functionalized with various drugs researchgate.net.
The versatility of this compound as a synthetic intermediate is highlighted in the table below, which summarizes its application in the synthesis of diverse molecular structures.
| Starting Material | Reagent(s) | Resulting Compound Class | Reference |
| 2-hydrazinyl-6-substituted-benzo[d]thiazoles | 2-(3-substitutedbenzoyl)-(1H)-indene-1,3(2H)-diones | Benzothiazolylindenopyrazoles | researchgate.net |
| 2-hydrazinobenzothiazole | Esters and amino esters | Benzothiazole hydrazide derivatives | researchgate.net |
| 2-hydrazinylbenzo[d]thiazole | Maleic anhydride, ammonium (B1175870) persulfate, thionyl chloride, various drugs | Drug-carrier polymers | researchgate.net |
| 2-hydrazinylbenzo[d]thiazole | Aldehydes | Schiff bases | researchgate.net |
| 2-hydrazinylbenzo[d]thiazole | Carbon disulfide | Tetrazole derivatives | researchgate.net |
This table is interactive and can be sorted by column.
Exploration of Material Science Applications (e.g., Optoelectronic Materials, Chemical Sensors)
The benzothiazole core is known for its interesting photophysical properties, making its derivatives promising candidates for applications in materials science. While research specifically on this compound is emerging, related structures have shown potential in optoelectronics and chemical sensing.
For instance, a related compound, 6-fluoro-2-hydrazinylbenzo[d]thiazole, has been suggested as a potential candidate for the development of organic light-emitting diodes (OLEDs) smolecule.com. The introduction of the hydrazinyl group can influence the electronic properties of the benzothiazole system, potentially leading to materials with desirable charge-transport and emissive characteristics. Furthermore, thiazolo[5,4-d]thiazole (B1587360) derivatives have been investigated as host materials in electroluminescent devices, demonstrating their utility in optoelectronics rsc.org.
In the realm of chemical sensors, the development of a benzo[d]thiazole-based fluorescent probe for the selective detection of cysteine highlights the potential of this heterocyclic system in sensing applications researchgate.net. The hydrazinyl group in this compound could be functionalized to create specific binding sites for analytes of interest, leading to the development of novel colorimetric or fluorescent sensors.
Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including benzothiazole derivatives. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several eco-friendly approaches have been reported for the synthesis of the benzothiazole scaffold, which can be adapted for the production of this compound and its derivatives.
These green synthetic strategies include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields airo.co.in.
Use of green solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water, ethanol (B145695), or ionic liquids is a key aspect of green synthesis airo.co.inorgchemres.org.
Catalysis: The use of biocatalysts, metal-free organocatalysts, and reusable heterogeneous catalysts can enhance reaction efficiency while minimizing waste airo.co.innih.govnih.gov. For example, lemon juice has been explored as an environmentally benign catalyst for the synthesis of benzothiazole derivatives in an aqueous medium mdpi.com.
Solvent-free reactions: Conducting reactions without a solvent can reduce environmental impact and simplify product purification mdpi.com.
A comparative study highlighted that a solvent-free synthesis approach reduced energy consumption by 40% and waste generation by 50% compared to conventional methods airo.co.in. The integration of these sustainable practices into the synthesis of this compound derivatives is a critical direction for future research, ensuring that the development of novel compounds is environmentally responsible.
Automated Synthesis and High-Throughput Screening in Chemical Discovery
To accelerate the discovery of new bioactive compounds and materials based on the this compound scaffold, the integration of automated synthesis and high-throughput screening (HTS) is a promising future direction. Automated synthesis platforms can enable the rapid generation of large libraries of derivatives with diverse substituents, allowing for a systematic exploration of the chemical space around this core structure.
While specific reports on the automated synthesis of this compound are not yet prevalent, the synthetic routes to its derivatives are often amenable to automation. For example, the condensation reactions to form hydrazones or the cyclization reactions to form other heterocycles could be adapted for robotic systems.
Once these compound libraries are generated, HTS can be employed to rapidly evaluate their biological activities or material properties. For instance, in drug discovery, thousands of compounds can be screened against a specific biological target to identify potential hits researchgate.netnih.gov. In materials science, HTS can be used to assess properties like fluorescence, conductivity, or thermal stability. The combination of automated synthesis and HTS represents a powerful paradigm for accelerating the innovation cycle in the chemistry of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-hydrazinylbenzo[d]thiazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reacting 2-aminobenzo[d]thiazole derivatives with hydrazine hydrate under acidic or reflux conditions. For example, 2-hydrazinyl-6-methoxybenzo[d]thiazole is synthesized by reacting 6-methoxy-2-aminobenzothiazole with hydrazine hydrate in ethylene glycol at elevated temperatures (150°C for 10 hours) . Optimization includes adjusting stoichiometric ratios (e.g., 5 equivalents of hydrazine hydrate), solvent choice (ethylene glycol improves yield), and catalyst use. Purification involves column chromatography or recrystallization.
Q. How are structural and purity analyses conducted for this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and hydrazine group integration. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for biological assays). For example, ¹H NMR of 2-hydrazinyl-6-methylbenzo[d]thiazole shows characteristic peaks at δ 9.01 (NH) and δ 2.51 (CH₃) . Elemental analysis (C, H, N, S) ensures stoichiometric consistency.
Q. What are the primary biological activities associated with this compound derivatives?
- Methodological Answer : These derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, benzo[d]thiazole-thiophene hybrids show cytotoxic activity against lung (A549) and breast (MCF-7) cancer cell lines via mitochondrial dysfunction induction . Antimicrobial screening against Pseudomonas aeruginosa reveals enhanced activity when electron-withdrawing groups (e.g., Cl, F) are introduced at specific positions .
Advanced Research Questions
Q. How do substituent modifications on the benzo[d]thiazole ring influence biological activity?
- Methodological Answer :
Q. What experimental strategies resolve contradictions in reported biological data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer activity) often arise from assay conditions (e.g., serum concentration, incubation time). Standardized protocols (e.g., MTT assay at 48-hour exposure, 10% FBS) improve reproducibility . Conflicting antimicrobial results may stem from bacterial strain variability; cross-validation using CLSI guidelines and clinical isolates is critical . Structural reanalysis (X-ray crystallography or docking studies) clarifies target interactions .
Q. How can mechanistic studies elucidate the anticancer activity of this compound derivatives?
- Methodological Answer :
- Apoptosis Pathways : Flow cytometry (Annexin V/PI staining) confirms apoptosis induction in treated cells. For example, compound 13c increases early apoptosis by 40% in A549 cells .
- Oxidative Stress : ROS detection (DCFH-DA assay) shows dose-dependent ROS accumulation, linking to mitochondrial membrane depolarization (JC-1 staining) .
- Target Identification : Thermal shift assays or CRISPR-Cas9 knockout libraries identify protein targets (e.g., FLT3 kinase inhibition in leukemia models) .
Q. What analytical challenges arise in characterizing reactive intermediates during this compound synthesis?
- Methodological Answer :
- Hydrazine Adduct Stability : Hydrazine intermediates are prone to oxidation; inert atmospheres (N₂/Ar) and low-temperature storage (-20°C) prevent degradation .
- Byproduct Formation : Side reactions (e.g., dimerization) are minimized using excess hydrazine (5–10 equivalents) and polar aprotic solvents (DMF, DMSO) .
- Real-Time Monitoring : Reaction progress is tracked via TLC (Rf ~0.55 in EtOAc/hexane) or in-situ IR spectroscopy to detect NH stretching (3300–3400 cm⁻¹) .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity for this compound derivatives despite structural similarity to active compounds?
- Methodological Answer : Subtle structural differences (e.g., methyl vs. methoxy groups) alter pharmacokinetics. For example, 6-methyl derivatives exhibit higher logP values (2.8 vs. 1.5 for methoxy analogs), enhancing membrane permeability . Contradictory data may also arise from assay sensitivity; resazurin-based assays detect viability changes at lower thresholds than MTT .
Research Design Recommendations
Q. What in silico tools are recommended for designing novel this compound derivatives?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., FLT3, acetylcholinesterase) .
- QSAR Models : CoMFA/CoMSIA correlates substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET Prediction : SwissADME or pkCSM forecasts bioavailability, CYP450 interactions, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
